![molecular formula C18H19NO2S B1419108 5-Hydroxyduloxetine CAS No. 741693-77-6](/img/structure/B1419108.png)
5-Hydroxyduloxetine
描述
5-Hydroxyduloxetine is a metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor commonly used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . This compound is formed through the hydroxylation of duloxetine, primarily in the liver . The chemical formula of this compound is C18H19NO2S, and it plays a significant role in the pharmacokinetics and pharmacodynamics of duloxetine .
准备方法
The synthesis of 5-Hydroxyduloxetine involves the hydroxylation of duloxetine. This can be achieved through various chemical reactions, including:
Hydroxylation Reaction: Duloxetine undergoes hydroxylation in the presence of specific enzymes or chemical reagents to form this compound.
Industrial Production: The industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation process.
化学反应分析
5-Hydroxyduloxetine undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form catechol duloxetine.
Reduction: Under specific conditions, this compound can be reduced back to duloxetine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions include catechol duloxetine and other hydroxylated derivatives .
科学研究应用
Pharmacokinetics and Metabolism Studies
5-Hydroxyduloxetine serves as a reference compound in studies investigating the metabolism of duloxetine. Understanding its pharmacokinetic profile helps researchers elucidate how duloxetine is processed in the body, including absorption, distribution, metabolism, and excretion (ADME) characteristics. This knowledge is crucial for optimizing dosing regimens and minimizing side effects.
Therapeutic Efficacy in Pain Management
Numerous studies have demonstrated that duloxetine and its metabolite can effectively manage chronic pain conditions, such as fibromyalgia and diabetic neuropathy. For instance, a systematic review indicated that duloxetine significantly reduces pain severity compared to placebo, with improvements noted in various quality-of-life measures . The role of this compound in these outcomes suggests it may contribute to the analgesic effects observed with duloxetine treatment.
Psychiatric Disorder Treatment
Research has shown that duloxetine is effective for major depressive disorder (MDD) and generalized anxiety disorder (GAD). The efficacy of duloxetine has been documented across diverse populations, including various ethnic groups, indicating its broad applicability . The involvement of this compound in these therapeutic pathways warrants further exploration to understand its specific contributions.
Quality Control in Pharmaceutical Manufacturing
In pharmaceutical industries, this compound is utilized as a quality control marker during the production of duloxetine formulations. Its presence can indicate proper metabolic conversion during drug synthesis, ensuring consistency and safety in therapeutic products.
Data Tables
The following table summarizes key findings related to the efficacy of duloxetine (and by extension, its metabolite) in treating pain:
Study Reference | Condition | Duloxetine Dosage | Primary Outcome | Results |
---|---|---|---|---|
Arnold et al., 2010 | Fibromyalgia | 60 mg/day | BPI Average Pain Severity | Significant reduction vs. placebo (p < 0.001) |
Detke et al., 2004 | MDD with anxious symptoms | 80-120 mg/day | HAMD Anxiety/Somatization Subscale | Significant improvement vs. placebo |
Kornstein et al., 2006 | MDD | 60 mg/day | Remission Rates | Higher rates than placebo across genders |
Case Studies
- Chronic Pain Management : A clinical trial involving patients with fibromyalgia demonstrated that those treated with duloxetine showed a significant decrease in pain levels over a 12-week period compared to those receiving a placebo. The study highlighted that both emotional and physical symptoms improved independently of each other, suggesting that this compound may play a role in this dual effect .
- Depression-Associated Anxiety : Another study focused on patients suffering from MDD with concurrent anxiety symptoms found that duloxetine significantly alleviated both mood and anxiety disturbances. This underscores the potential role of metabolites like this compound in enhancing therapeutic outcomes for complex psychiatric presentations .
作用机制
The mechanism of action of 5-Hydroxyduloxetine involves its interaction with serotonin and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing neurotransmission . This action is similar to that of duloxetine, but the presence of the hydroxyl group may alter its binding affinity and efficacy .
相似化合物的比较
5-Hydroxyduloxetine can be compared with other similar compounds, such as:
Duloxetine: The parent compound, which lacks the hydroxyl group and has a slightly different pharmacokinetic profile.
6-Hydroxyduloxetine: Another hydroxylated metabolite of duloxetine with different pharmacological properties.
Catechol Duloxetine: A further oxidized form of this compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific hydroxylation position, which influences its metabolic stability and interaction with biological targets .
生物活性
5-Hydroxyduloxetine is a significant metabolite of the antidepressant duloxetine, which is primarily known for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Pharmacological Profile
Mechanism of Action:
this compound exhibits pharmacological activity similar to duloxetine, particularly in its inhibition of serotonin (5-HT) and norepinephrine (NE) transporters. Research indicates that while duloxetine primarily inhibits the reuptake of 5-HT and NE, it shows minimal activity on dopamine transporters at therapeutic doses . The inhibition of these transporters leads to increased extracellular levels of these neurotransmitters, contributing to its antidepressant effects.
Metabolism:
Duloxetine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP1A2), resulting in several metabolites, including this compound. Notably, this compound has been identified as pharmacologically active, contributing to the overall therapeutic effects of duloxetine .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the reuptake of serotonin and norepinephrine. For instance, binding studies have confirmed that both duloxetine and its metabolites significantly inhibit the binding of 5-HT and NE to their respective transporters .
In Vivo Studies
In vivo experiments have shown that administration of duloxetine leads to increased concentrations of 5-HT and NE in various brain regions, including the frontal cortex and hippocampus. This effect is attributed to the inhibition of their reuptake by both duloxetine and its active metabolites like this compound .
Toxicological Considerations
Recent studies have raised concerns regarding the genotoxic potential of duloxetine and its metabolites. For example, a study evaluating the DNA damaging capacity of duloxetine indicated significant oxidative damage in mouse brain and liver cells following exposure to high doses . This raises questions about the safety profile of prolonged use or high-dose administration of duloxetine and its metabolites.
Case Studies and Clinical Implications
Clinical implications of this compound are evident in its role in treating conditions such as major depressive disorder (MDD) and anxiety disorders. A review highlighted that duloxetine, through its active metabolites, has shown efficacy in managing diabetic peripheral neuropathic pain as well as stress urinary incontinence .
Table: Summary of Key Findings on this compound
属性
IUPAC Name |
5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-9-4-12-22-18)21-16-8-3-5-13-14(16)6-2-7-15(13)20/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKPOXXMWDHKB-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225134 | |
Record name | 5-Hydroxyduloxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741693-77-6 | |
Record name | 5-Hydroxyduloxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyduloxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYDULOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CAA38X5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。